2-(4-chlorophenoxy)-N-(pentan-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(pentan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(pentan-2-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 1-methylbutylamine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(pentan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(pentan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetamide
- 2-(4-bromophenoxy)-N-(1-methylbutyl)acetamide
- 2-(4-fluorophenoxy)-N-(1-methylbutyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(pentan-2-yl)acetamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. Compared to its analogs, the chlorophenoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClNO2 |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-10(2)15-13(16)9-17-12-7-5-11(14)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
DOHHEQBBFICVJJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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